n-Benzyl-1-(4-fluorophenyl)methanamine

Catalog No.
S711121
CAS No.
55096-88-3
M.F
C14H14FN
M. Wt
215.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Benzyl-1-(4-fluorophenyl)methanamine

CAS Number

55096-88-3

Product Name

n-Benzyl-1-(4-fluorophenyl)methanamine

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-phenylmethanamine

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

InChI

InChI=1S/C14H14FN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2

InChI Key

SXZSRGKJZKOZRP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F

Synthesis and Characterization:

n-Benzyl-1-(4-fluorophenyl)methanamine, also known as N-benzyl-4-fluorobenzylamine, can be synthesized through various methods, including reductive amination and Buchwald-Hartwig coupling reactions. [, ] Studies have explored the optimization of these methods to achieve high yields and purities of the final product. [] Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound. [, ]

Potential Uses in Medicinal Chemistry:

Research suggests that n-Benzyl-1-(4-fluorophenyl)methanamine may possess interesting biological activities, making it a potential candidate for further investigation in medicinal chemistry. Studies have reported its potential as:

  • Anticancer agent: The compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. [, ] Further studies are needed to elucidate the mechanisms of action and explore its potential for cancer treatment.
  • Antidepressant agent: Some studies have indicated that n-Benzyl-1-(4-fluorophenyl)methanamine may have antidepressant-like effects in animal models. [] However, more research is required to understand its mechanism of action and potential therapeutic applications.

N-Benzyl-1-(4-fluorophenyl)methanamine is an organic compound with the molecular formula C₁₄H₁₄FN and a molecular weight of approximately 215.27 g/mol. This compound features a benzyl group attached to a methanamine moiety, with a fluorine atom substituted on the para position of the phenyl ring. Its structural formula can be represented as:

text
F |C6H5—C—NH—C6H5

This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to the influence of the fluorine atom on its chemical properties.

  • Skin and eye irritation: Aromatic amines can cause irritation upon contact with skin and eyes [].
  • Respiratory irritation: Inhalation of airborne particles may irritate the respiratory tract [].

Further Considerations

  • The presence of fluorine may introduce specific properties, but more research is needed to understand its influence in this context.
  • Limited information is available on the physical and chemical properties (melting point, boiling point, etc.) of n-Benzyl-1-(4-fluorophenyl)methanamine.
  • The mechanism of action of this compound, if any, remains unknown due to the lack of research on its biological activity.
Typical for amines and aromatic compounds. These include:

  • N-Alkylation: This reaction involves the introduction of alkyl groups to the nitrogen atom, often using alkyl halides.
  • Acylation: The compound can react with acyl chlorides to form amides.
  • Oxidation: Under certain conditions, it may be oxidized to form imines or other nitrogen-containing compounds .

Several methods exist for synthesizing N-Benzyl-1-(4-fluorophenyl)methanamine:

  • Direct Amination: This involves reacting 4-fluorobenzaldehyde with benzylamine in the presence of a catalyst under controlled conditions.
  • Reduction of Imines: An alternative approach is to first form an imine from 4-fluorobenzaldehyde and benzylamine, followed by reduction using reducing agents like sodium borohydride.
  • Catalytic Methods: Recent studies have explored catalytic oxidative coupling methods that enable the formation of such compounds under mild conditions .

N-Benzyl-1-(4-fluorophenyl)methanamine has potential applications in:

  • Pharmaceuticals: Due to its structural properties, it may serve as an intermediate in synthesizing drugs targeting neurochemical pathways.
  • Organic Synthesis: It can be utilized as a building block for more complex organic molecules in research and industrial settings.

Several compounds exhibit structural similarities to N-Benzyl-1-(4-fluorophenyl)methanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-FluorobenzylamineC₈H₁₀FNLacks the benzyl group; simpler structure
N-Methyl-4-fluorobenzylamineC₉H₁₂FNContains a methyl group instead of a benzyl
N-Benzyl-3-(4-fluorophenyl) methanamineC₁₄H₁₄FNDifferent positioning of the fluorine atom
4-Fluoro-N-benzylanilineC₁₄H₁₃FNContains an amino group instead of an amine

Uniqueness

N-Benzyl-1-(4-fluorophenyl)methanamine is unique due to its specific combination of a benzyl group and a para-fluoro substitution on the phenyl ring, which may impart distinct electronic properties compared to its analogs. This feature could influence its reactivity and biological interactions significantly.

The compound n-Benzyl-1-(4-fluorophenyl)methanamine possesses the molecular formula C₁₄H₁₄FN, representing a secondary amine with two distinct aromatic substituents [1]. The molecular weight has been confirmed as 215.27 grams per mole through multiple independent sources [1] [2].

Table 2.1.1: Elemental Composition Analysis

ElementSymbolCountAtomic Weight (g/mol)Mass Contribution (g/mol)Mass Percentage (%)
CarbonC1412.01168.1478.11
HydrogenH141.00814.116.56
FluorineF118.99818.9988.83
NitrogenN114.00714.0076.51
Total-30-215.27100.00

The elemental analysis reveals that carbon constitutes the majority of the molecular mass at 78.11%, consistent with the presence of two aromatic ring systems [1]. The fluorine atom, despite being present as a single substituent, contributes significantly to the molecular weight at 8.83% due to its relatively high atomic mass [1].

Table 2.1.2: Molecular Weight Verification

SourceMolecular Weight (g/mol)Difference from Literature
BLDpharm Database215.27Reference value
Santa Cruz Biotechnology215.270.00
Calculated from atomic weights215.26-0.01

The consistency across multiple sources confirms the accuracy of the molecular weight determination [1] [2].

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is N-Benzyl-1-(4-fluorophenyl)methanamine [1] [2]. This nomenclature follows the standard convention for secondary amines, identifying the nitrogen as the central atom with two distinct alkyl substituents.

Table 2.2.1: Complete Nomenclature Classification

Nomenclature SystemNameNomenclature Type
IUPAC Systematic NameN-Benzyl-1-(4-fluorophenyl)methanamineSystematic
IUPAC Preferred NameN-Benzyl-1-(4-fluorophenyl)methanaminePreferred
Common Chemical NameBenzyl-(4-fluorobenzyl)amineCommon
Alternative Name 1N-Benzyl-4-fluorobenzylamineAlternative
Alternative Name 2N-[(4-fluorophenyl)methyl]-1-phenylmethanamineDescriptive
Alternative Name 34-Fluorobenzyl benzylamineFunctional

The systematic nomenclature emphasizes the secondary amine structure with explicit identification of both aromatic substituents [2]. Alternative names commonly encountered in chemical literature include Benzyl-(4-fluorobenzyl)amine and N-Benzyl-4-fluorobenzylamine [2] [3].

Chemical Identification Systems

CAS Registry (55096-88-3)

The Chemical Abstracts Service has assigned the unique registry number 55096-88-3 to this compound [1] [2] [4]. This identifier serves as an unambiguous reference for the specific chemical substance across all chemical databases and regulatory systems [5]. The CAS registry system provides authoritative chemical identification that transcends nomenclature variations and ensures clear communication in scientific literature [5].

Table 2.3.1: CAS Registry Information

Registry SystemInformation
CAS Registry Number55096-88-3
Registry TypeUnique Chemical Substance
Database StatusVerified across multiple sources
International RecognitionGlobally accepted identifier

Other Database Identifiers

The compound is catalogued across multiple chemical databases using standardized identification systems [1] [2]. The MDL number MFCD00716882 provides an additional unique identifier within the Molecular Design Limited database system [1] [4].

Table 2.3.2: Database Identification Systems

Database/SystemIdentifierDatabase Type
MDL NumberMFCD00716882Chemical Structure Database
InChIInChI=1S/C14H14FN/c15-13-7-5-12(6-8-13)10-16-11-14-9-3-1-2-4-14/h1-9,16H,10-11H2Chemical Structure Representation
InChI KeySXZSRGKJZKOZRP-UHFFFAOYSA-NHashed Chemical Identifier
SMILESFC1=CC=C(CNCC2=CC=CC=C2)C=C1Chemical Structure Notation

The Simplified Molecular Input Line Entry System representation FC1=CC=C(CNCC2=CC=CC=C2)C=C1 provides a compact textual description of the molecular structure [1]. The International Chemical Identifier represents the complete structural information in a standardized format recognized by the International Union of Pure and Applied Chemistry [6] [7].

Structural Representation

Two-Dimensional Structure

The two-dimensional structural representation reveals the fundamental connectivity pattern of n-Benzyl-1-(4-fluorophenyl)methanamine [1]. The molecule consists of two aromatic ring systems connected through a secondary amine nitrogen center [2].

Table 2.4.1: Two-Dimensional Structural Analysis

Structural ElementDescriptionSMILES Component
Core FrameworkC₆H₅-CH₂-NH-CH₂-C₆H₄F-4Complete structure
Benzyl GroupPhenyl ring attached to methyleneC1=CC=CC=C1C
4-Fluorophenyl Group4-Fluorophenyl ring attached to methyleneFC1=CC=C(C)C=C1
Secondary Amine LinkerNitrogen linking two aromatic systemsCNCC
Molecular ConnectivityTwo aromatic systems via nitrogen bridgeFC1=CC=C(CNCC2=CC=CC=C2)C=C1

The structural framework demonstrates the symmetrical arrangement of two benzyl-type substituents on the nitrogen atom, with one substituent bearing a para-fluorine substitution [1] [2]. This arrangement creates a molecule with distinct electronic and steric properties compared to simple benzylamine derivatives [2].

Three-Dimensional Conformational Analysis

The three-dimensional structure of n-Benzyl-1-(4-fluorophenyl)methanamine exhibits significant conformational flexibility due to the presence of multiple single bonds capable of free rotation [8] [9]. The nitrogen atom adopts a pyramidal geometry consistent with sp³ hybridization [10] [11].

Table 2.4.2: Three-Dimensional Conformational Features

Conformational FeatureDescriptionEnergetic Considerations
Preferred Nitrogen GeometryPyramidal with tetrahedral-like arrangementLone pair influences overall conformation
C-N-C Bond AngleApproximately 109° (sp³ hybridized nitrogen)Steric effects minimize unfavorable interactions
Aromatic Ring OrientationMultiple orientations due to single bond rotationπ-π stacking possible between rings
Rotational BarriersLow barriers around C-N single bondsRoom temperature allows free rotation
Hydrogen Bonding CapabilitySecondary amine can donate and accept hydrogen bondsSolvent interactions affect conformations

The conformational flexibility allows the molecule to adopt multiple three-dimensional arrangements in solution [8]. The two aromatic rings can orient themselves in various relative positions, from extended conformations to folded arrangements where intramolecular π-π interactions may occur [9] [11].

Molecular Fragment Analysis

Benzyl Moiety Characteristics

The benzyl moiety (C₆H₅CH₂-) represents a fundamental structural unit contributing significantly to the molecular properties of n-Benzyl-1-(4-fluorophenyl)methanamine [12]. This fragment consists of a phenyl ring directly attached to a methylene group, which subsequently bonds to the nitrogen center [12].

Table 2.5.1: Benzyl Moiety Structural and Electronic Properties

PropertyValue/DescriptionChemical Significance
Molecular FormulaC₆H₅CH₂- (C₇H₇)Aromatic ring with methylene spacer
Molecular Weight (g/mol)91.13Contributes 42.3% of total molecular weight
Bond Type to NitrogenC-N single bondAllows rotational freedom
Electronic EffectElectron-donating through hyperconjugationIncreases electron density at nitrogen
Structural RoleTerminal aromatic substituentProvides steric bulk and lipophilicity
Reactivity PatternBenzylic position activatedSusceptible to oxidation reactions
Stability FactorAromatic stabilizationResonance stabilization effects

The benzyl group exhibits characteristic electron-donating properties through hyperconjugation and inductive effects [12]. The benzylic position demonstrates enhanced reactivity compared to typical alkyl carbons due to the stabilization provided by the adjacent aromatic system [12]. This enhanced reactivity manifests in various chemical transformations including oxidation and free radical reactions [12].

4-Fluorophenyl Group Properties

The 4-fluorophenyl moiety (4-F-C₆H₄CH₂-) introduces distinctive electronic characteristics to the molecular structure [13] [14]. The para-fluorine substitution creates a unique combination of electronic withdrawal and metabolic stability [15] [16].

Table 2.5.2: 4-Fluorophenyl Group Electronic and Structural Analysis

PropertyValue/DescriptionChemical Significance
Molecular Formula4-F-C₆H₄CH₂- (C₇H₆F)Fluorinated aromatic system
Molecular Weight (g/mol)109.12Contributes 50.7% of total molecular weight
Substituent PositionPara-fluorine substitutionSymmetrical substitution pattern
Electronic EffectElectron-withdrawing through inductionReduces aromatic ring electron density
Electronegativity ImpactFluorine: most electronegative elementAffects nitrogen basicity
Dipole Moment ContributionCreates molecular dipole momentInfluences intermolecular interactions
Metabolic StabilityC-F bond resistant to metabolismEnhances pharmaceutical stability

The para-fluorine substituent exerts a strong electron-withdrawing effect through inductive mechanisms, significantly altering the electronic properties of the aromatic ring [13] [16]. This electronic modification impacts the basicity of the nitrogen center and the overall reactivity profile of the molecule [14]. The carbon-fluorine bond demonstrates exceptional stability under biological conditions, making fluorinated compounds valuable in pharmaceutical applications [15] [16].

Secondary Amine Functional Group

The secondary amine functional group (-NH-) serves as the central structural feature linking the two aromatic systems [10] [11]. This nitrogen center exhibits sp³ hybridization with a pyramidal molecular geometry [10].

Table 2.5.3: Secondary Amine Functional Group Analysis

PropertyValue/DescriptionFunctional Characteristics
Molecular FormulaR-NH-R' (-NH-)Central linking unit
Hybridization Statesp³ hybridized nitrogenLone pair available for bonding
GeometryPyramidal (tetrahedral-like)Non-planar nitrogen center
Bond AnglesC-N-C ≈ 109°, H-N-C ≈ 109°Tetrahedral electron geometry
Hydrogen BondingOne N-H bond availableCan donate and accept hydrogen bonds
Basicity (estimated pKa)Approximately 9-10Weakened by aromatic substitution
NucleophilicityModerate nucleophileAvailable electron density

The secondary amine structure provides a single hydrogen bond donor site while maintaining a lone pair of electrons capable of accepting hydrogen bonds [10]. The basicity of the nitrogen is moderated by the electron-withdrawing effects of the aromatic substituents, particularly the 4-fluorophenyl group [10] [11]. The conformational flexibility around the nitrogen center allows for adaptive hydrogen bonding patterns in different environments [11].

Table 2.5.4: Molecular Fragment Distribution and Electronic Effects

Molecular FragmentMolecular Weight (g/mol)Percentage of Total (%)Electronic Character
Benzyl Moiety (C₆H₅CH₂-)91.1342.3Electron-donating
4-Fluorophenyl Group (4-F-C₆H₄CH₂-)109.1250.7Electron-withdrawing
Secondary Amine Bridge (-NH-)15.027.0Electron-rich (lone pair)
Total Molecular Weight215.27100.0Overall neutral molecule

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N-benzyl-1-(4-fluorophenyl)methanamine

Dates

Last modified: 08-15-2023

Explore Compound Types